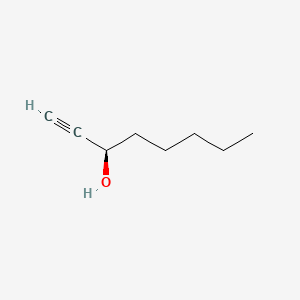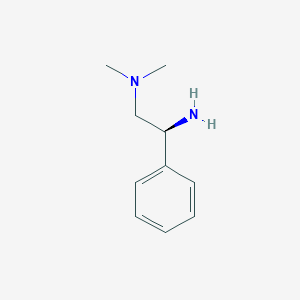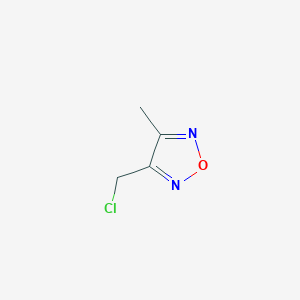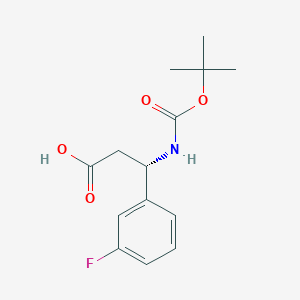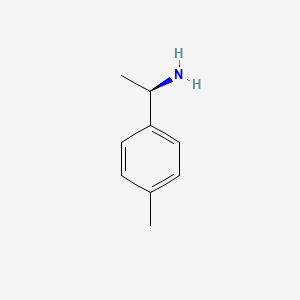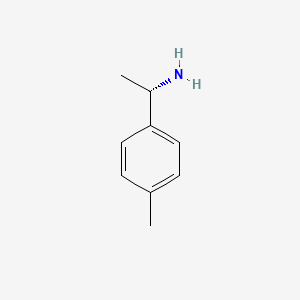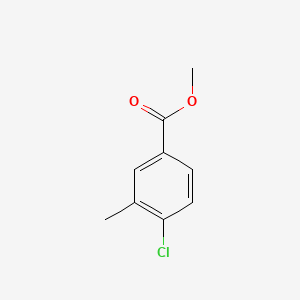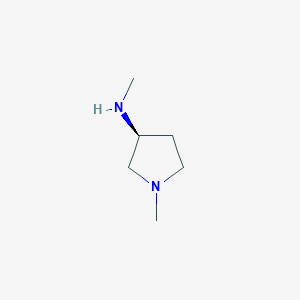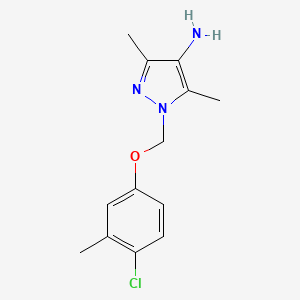![molecular formula C12H21ClO2 B1353394 [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate CAS No. 21758-29-2](/img/structure/B1353394.png)
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate
Vue d'ensemble
Description
The compound “[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate” is a derivative of menthol, which is a cyclic monoterpenoid alcohol commonly used in pharmaceuticals and cosmetics for its cooling sensation . The compound has a chloroacetate group attached, which is a common functional group in organic chemistry.
Molecular Structure Analysis
The compound has a cyclohexane ring, which is a common structural motif in organic chemistry. The (1R,2S,5R) notation indicates the stereochemistry of the molecule, with the 1, 2, and 5 positions on the cyclohexane ring bearing methyl, isopropyl, and chloroacetate groups, respectively .Chemical Reactions Analysis
As a derivative of menthol, this compound might participate in similar reactions. For instance, the ester group could undergo hydrolysis in the presence of a strong acid or base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For instance, the presence of the ester group might make it polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Stereochemistry
- Anticonvulsant Activity and Synthesis : A study detailed the synthesis and anticonvulsant activity of an ester based on l-menthol and phenibut, revealing potential applications in medicinal chemistry (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).
- Darzen Reaction Synthesis : Another research demonstrated the synthesis of a title compound through the Darzen reaction, emphasizing the importance of stereochemical configuration in organic synthesis (Shan‐Zhong Jian & Yanguang Wang, 2005).
- Catalytic Synthesis : The use of chiral catalysts for diastereoselection and regioselection in carbon-hydrogen insertion reactions was explored, showcasing advanced synthesis techniques (Doyle, Kalinin, & Ene, 1996).
Molecular Structure and Analysis
- X-Ray Crystallography : Studies involving X-ray crystallography provide insights into the molecular structure and stereochemistry of related compounds, aiding in understanding their potential interactions and reactivities (Mara, Singh, Thomas, & Williams, 1982).
- Stereospecific Michael Addition : Research on stereospecific Michael addition to (−)-carvone, based on temporary sulfur connection, highlights stereochemical control in synthesis (Bachi, Bilokin, & Melman, 1998).
Potential Applications and Properties
- Thermodynamic Properties : The heat capacity and thermodynamic properties of a cyclohexyl diazoacetate derivative were measured, offering data essential for its application in various fields (Di, Tan, Li, Song, Zheng, Meng, & Qu, 2000).
- Kinetic Resolution via Lipase Catalysis : The kinetic resolution of alcohols through chloroacetate esters exemplifies the compound's utility in stereochemistry and enzymatic reactions (Schwartz, Madan, Whitesell, & Lawrence, 2003).
Orientations Futures
Propriétés
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPKRVACXDVNV-OUAUKWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033676 | |
| Record name | (+/-)-Menthyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27994-88-3 | |
| Record name | Acetic acid, 2-chloro-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27994-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Menthyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is (±)-menthyl chloroacetate of interest in organic chemistry?
A1: (±)-Menthyl chloroacetate serves as a valuable starting material for synthesizing optically active compounds. Its chiral nature, derived from the naturally occurring menthol isomers, makes it useful in asymmetric synthesis and resolution of enantiomers. [, , ]
Q2: How can optically pure (-)-menthol be obtained from a mixture of (±)-menthol isomers?
A2: A common method involves synthesizing (±)-menthyl chloroacetate from the (±)-menthol mixture. The desired diastereomer, (-)-menthyl chloroacetate, often exhibits different physical properties like melting point and solubility compared to other isomers. This allows for its isolation via techniques like cooling crystallization. Subsequent hydrolysis of the isolated (-)-menthyl chloroacetate yields optically pure (-)-menthol. []
Q3: What are the advantages of using (±)-menthyl chloroacetate for microbial resolution compared to (±)-menthyl acetate?
A3: Research indicates that microorganisms, specifically Pseudomonas sp., hydrolyze (±)-menthyl chloroacetate more efficiently than (±)-menthyl acetate. [, ] This faster hydrolysis rate translates to a more efficient process for resolving enantiomers, making (±)-menthyl chloroacetate the preferred substrate in such biocatalytic applications.
Q4: Beyond resolution, what other applications does (±)-menthyl chloroacetate have?
A4: (±)-Menthyl chloroacetate, particularly the (SP)-l-menthyl o-anisyl-(phenyl)phosphinylacetate derivative, acts as a key intermediate in the enantiodivergent synthesis of both enantiomers of P-stereogenic phosphine oxides, including the important chiral ligand PAMPO. [] This highlights its versatility in constructing complex chiral molecules relevant to asymmetric catalysis.
Q5: Have any studies explored the insecticidal properties of menthyl esters like (±)-menthyl chloroacetate?
A5: Yes, research has investigated the insecticidal activity of various menthol derivatives, including menthyl chloroacetate. [] Notably, menthyl chloroacetate, alongside menthyl dichloroacetate and menthyl cinnamate, exhibited enhanced mosquitocidal activity compared to the parent compound L-menthone. This suggests potential applications in developing novel mosquito control agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




